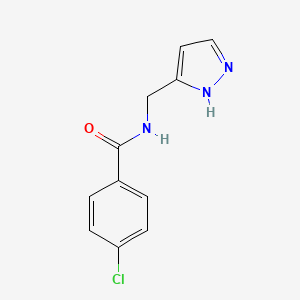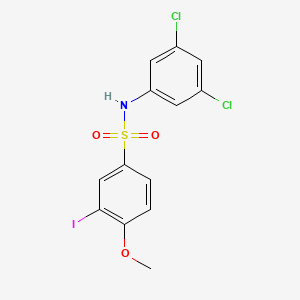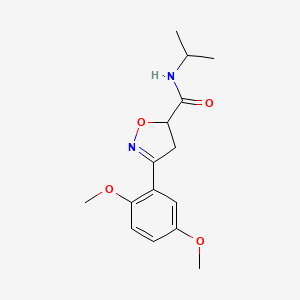![molecular formula C19H20O5 B4618068 allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)
allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Descripción general
Descripción
Allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.13107373 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Palladium-catalyzed reactions offer a versatile methodology for forming allylic derivatives through intermolecular exchange processes. The reactivity of allylic compounds with active hydrogen compounds, such as phenols, alcohols, and amines, in the presence of palladium catalysts, illustrates the utility of allylic acetates in organic synthesis. These reactions facilitate the synthesis of complex molecules from simpler precursors, showcasing the compound's role in advancing synthetic strategies (Takahashi, Miyake, & Hata, 1972).
Synthetic Utility in Organic Chemistry
The ring-closing metathesis of allylic acetals, including O,O- and N,O-acetals, highlights the synthetic potential of allylic compounds in constructing unsaturated rings. This methodology enables the generation of oxygen and nitrogen heterocyclic scaffolds, providing a foundation for further functionalization towards complex molecular architectures. Such processes demonstrate the compound's role in facilitating the synthesis of dihydropyrans, chromenes, and other heterocycles, underscoring its significance in developing synthetic routes to pharmacologically relevant structures (Kinderman et al., 2002).
Atmospheric Chemistry and Environmental Impact
Understanding the atmospheric fate of allylic acetates is crucial for evaluating their environmental impact. The gas-phase reaction kinetics of allyl acetate with atmospheric oxidants (O3, OH, Cl, and NO3) provide insight into its degradation processes in the atmosphere. This research is pivotal for assessing the persistence and potential environmental hazards associated with the emission of allylic compounds, offering a basis for regulatory and mitigation strategies (Wang et al., 2018).
Material Science Applications
The synthesis and characterization of novel benzoxazine monomers containing allyl groups for high-performance thermosets reveal the material science applications of allylic derivatives. These monomers, upon thermal curing, form thermosets with excellent thermomechanical properties, including high glass transition temperatures. Such materials are valuable in advanced composite and coating applications, highlighting the compound's contribution to the development of new materials with superior performance characteristics (Agag & Takeichi, 2003).
Propiedades
IUPAC Name |
prop-2-enyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-3-8-22-17(20)11-23-15-9-12(2)10-16-18(15)13-6-4-5-7-14(13)19(21)24-16/h3,9-10H,1,4-8,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAOMHXAEUFKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)
![N-butyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4618025.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4618026.png)

![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)

![N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4618069.png)
![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B4618085.png)
![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)
